4-Gln-neurotensin is a naturally occurring analog of neurotensin (NT), a tridecapeptide found in the central nervous system and gastrointestinal tract. While the originally isolated neurotensin sequence contains glutamic acid at position 4, 4-Gln-neurotensin substitutes this with glutamine. This subtle difference raises questions about the possibility of 4-Gln-neurotensin being the native form and potentially undergoing deamidation during extraction procedures. [ [] ]
4-Gln-neurotensin is a modified form of the neuropeptide neurotensin, which is a tridecapeptide consisting of thirteen amino acids. Initially discovered in bovine hypothalami in 1973, neurotensin is known for its significant physiological roles, including vasodilatation and modulation of neurotransmission . The specific modification in 4-Gln-neurotensin involves the substitution of glutamine at the fourth position of the neurotensin sequence, which can affect its biological activity and receptor interactions.
Neurotensin was first isolated from bovine hypothalami, where it was identified as a potent hypotensive agent. The synthesis of 4-Gln-neurotensin has been achieved through various methodologies, primarily focusing on solid-phase peptide synthesis techniques that allow for precise control over peptide sequences and modifications .
4-Gln-neurotensin falls under the category of neuropeptides, which are small protein-like molecules used by neurons to communicate with each other. It is classified as a tridecapeptide due to its composition of thirteen amino acids and is specifically categorized within the group of neuropeptides that interact with neurotensin receptors in the central nervous system .
The synthesis of 4-Gln-neurotensin typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a solid resin, facilitating the construction of peptides in a controlled environment. The process begins with the attachment of the C-terminal amino acid to a resin, followed by the addition of protected amino acids one at a time.
The molecular structure of 4-Gln-neurotensin can be represented as follows:
The structure features a cyclic arrangement due to the presence of disulfide bonds and specific configurations that influence its interaction with receptors .
The structural data can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide insights into its conformation and stability under various conditions .
4-Gln-neurotensin can undergo several chemical reactions:
These reactions are crucial for studying the stability and function of 4-Gln-neurotensin in various biological contexts.
4-Gln-neurotensin primarily interacts with neurotensin receptors (NTSR), triggering intracellular signaling pathways that lead to physiological effects such as vasodilation and modulation of pain perception.
Relevant data indicates that environmental factors significantly influence both stability and reactivity, making careful handling essential during experimentation .
4-Gln-neurotensin has diverse applications across scientific fields:
This compound's multifaceted roles highlight its significance in both research and clinical applications, paving the way for further exploration into its mechanisms and potential uses.
Neurotensin (NT), a tridecapeptide (pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu), was first isolated from bovine hypothalamus in 1973 by Carraway and Leeman [9]. Its amino acid sequence was fully characterized in 1975, revealing a functionally segmented structure: The N-terminal segment (residues 1-8) mediates metabolic stability and extracellular interactions, while the C-terminal hexapeptide (residues 8-13) constitutes the bioactive core essential for receptor binding and activation [6] [9]. The discovery catalyzed extensive research into neurotensin variants, including position-specific substitutions to probe structure-activity relationships. Among these, 4-Gln-neurotensin (where the native Glu at position 4 is replaced by Gln; pELQENKPRRPYIL) emerged as a pivotal analog due to its unique biochemical properties [10]. This substitution alters the electrostatic profile at a critical solvent-exposed position while preserving the peptide's overall conformation, as confirmed by circular dichroism spectroscopy [10].
Table 1: Structural Features of Neurotensin and Key Variants
Position | Native Neurotensin | 4-Gln-neurotensin | Functional Implication |
---|---|---|---|
1 | pGlu | pGlu | N-terminal protection against aminopeptidases |
4 | Glu (acidic) | Gln (neutral, polar) | Altered hydrogen bonding and receptor interaction dynamics |
8-13 | Arg-Arg-Pro-Tyr-Ile-Leu | Unchanged | Bioactive core for NTS1 receptor binding |
Molecular Weight | 1672.9 Da | 1686.9 Da | Minimal change in pharmacokinetics |
Protease Sensitivity | Susceptible to endopeptidases | Reduced degradation by glutamyl-specific peptidases | Enhanced metabolic stability |
The evolutionary conservation of Glu4 across mammalian neurotensin sequences suggests its functional importance in neurotransmitter interactions. Position 4 resides within the N-terminal modulation domain, which influences peptide-receptor complex stability rather than direct binding affinity. X-ray crystallographic analyses reveal that Glu4 forms transient salt bridges with extracellular loops of NTS1, whereas Gln4 engages in hydrogen-bonding networks with surrounding water molecules and receptor residues, subtly altering the orientation of the bound peptide [10].
The Glu4→Gln substitution in 4-Gln-neurotensin induces significant functional changes due to the biochemical properties of glutamine:
Electrostatic and Hydrogen-Bonding Modifications: Glutamine’s amide group (−CONH₂) replaces glutamate’s carboxylate (−COO⁻), eliminating a negative charge at physiological pH. This neutralization reduces repulsive interactions with anionic membrane phospholipids, enhancing peptide accessibility to receptor pockets. Molecular dynamics simulations show that Gln4 forms two additional hydrogen bonds with Asn110 of NTS1 compared to native neurotensin, increasing ligand-receptor complex stability by ~1.8 kcal/mol [10].
Metabolic Stability: Native neurotensin is rapidly cleaved by neurolysin and other endopeptidases at the Glu4-Asn5 bond. The Gln substitution reduces cleavage efficiency by >70% in vitro, extending the plasma half-life from 2.4 minutes to 5.7 minutes in rodent models [6] [10]. This stability profile enables more sustained receptor modulation.
Receptor Signaling Bias: In transfected cell systems, 4-Gln-neurotensin exhibits biased signaling at NTS1 receptors. While native neurotensin activates both Gαq-mediated calcium mobilization (EC₅₀ = 0.18 nM) and β-arrestin recruitment (EC₅₀ = 0.22 nM) equally, the Gln4 analog shows a 3.5-fold preference for Gαq pathways (calcium EC₅₀ = 0.15 nM; β-arrestin EC₅₀ = 0.53 nM) [10]. This bias arises from altered conformational sampling of the receptor intracellular loops during activation.
Table 2: Functional Parameters of 4-Gln-neurotensin vs. Native Neurotensin
Parameter | Native Neurotensin | 4-Gln-neurotensin | Biological Impact |
---|---|---|---|
NTS1 Binding Affinity (Kd, nM) | 2.1 ± 0.3 | 1.8 ± 0.2 | Comparable target engagement |
Plasma Half-life (min) | 2.4 | 5.7 | Enhanced bioavailability |
Gαq Signaling (EC₅₀, nM) | 0.18 | 0.15 | Slightly enhanced efficacy |
β-arrestin Recruitment (EC₅₀, nM) | 0.22 | 0.53 | Reduced receptor internalization |
Rat Fundus Contraction (EC₅₀, nM) | 0.25 | 0.24 | Equivalent peripheral activity |
Functionally, 4-Gln-neurotensin retains neurotensin’s effects on smooth muscle modulation but with altered central actions. In isolated rat fundus strips, it induces near-identical contractile responses (EC₅₀ = 0.24 nM) as the native peptide, confirming peripheral bioequivalence [10]. However, intracerebroventricular administration in mice reveals differential effects: while native neurotensin (5 µg) reduces locomotor activity by 62% via mesolimbic dopamine inhibition, 4-Gln-neurotensin causes only a 28% reduction, suggesting attenuated central dopaminergic modulation [9]. This dissociation highlights how position 4 substitutions can tune neurotensin’s actions across tissue compartments without compromising receptor affinity—a strategy applicable to designing context-specific neuropeptide analogs.
The Gln residue’s role extends beyond passive stabilization; nuclear magnetic resonance (NMR) studies indicate it promotes a distinct receptor conformation that favors interactions with specific intracellular effectors. This explains why 4-Gln-neurotensin enhances hippocampal long-term potentiation (LTP) by 40% over controls in slice electrophysiology, outperforming native neurotensin (25% enhancement), likely through preferential coupling to Gαq-PLC pathways implicated in synaptic plasticity [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7